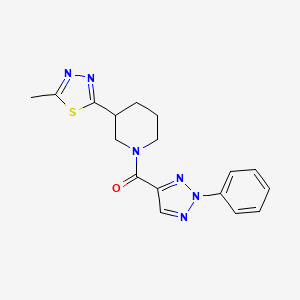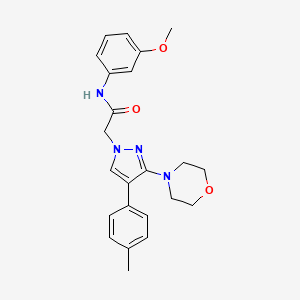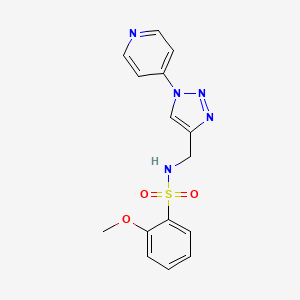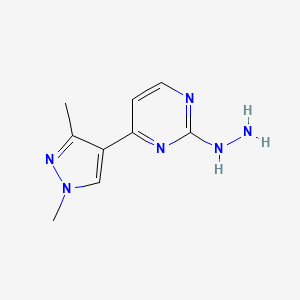amine hydrochloride CAS No. 1795504-44-7](/img/structure/B2432499.png)
[1-(4-Bromophenyl)ethyl](octyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Bromophenyl)ethylamine hydrochloride” is a chemical compound that can be purchased from various suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available.Physical And Chemical Properties Analysis
While this compound is listed in various databases, detailed physical and chemical properties are not provided .Wissenschaftliche Forschungsanwendungen
Neuropharmacology : One study investigates the properties of 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, which is related to the compound . It was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice (Fuller et al., 1978).
Microencapsulation Applications : Another study describes the use of 1-Octyl amine in the synthesis of an octyl-grafted amphiphilic alginate-amide derivative for microencapsulation applications. This derivative was used to encapsulate λ-cyhalothrin, a pesticide, with significant efficiency (Yang et al., 2011).
Chemical Synthesis and Characterization : Research includes the synthesis and characterization of compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, which are structurally similar to "1-(4-Bromophenyl)ethylamine hydrochloride." Such studies focus on the synthesis pathways, molecular structure analysis, and potential applications in various chemical processes (Nadaf et al., 2019).
Electrochemistry : The compound's related variant, tris(4-bromophenyl)amine, has been studied for its role in the indirect oxidation of amines, revealing insights into the electrochemical processes and potential applications in synthetic chemistry (Pletcher & Zappi, 1989).
Pesticidal Activity : A study on the synthesis and pesticidal activity of N-alkyl-N-[1-(2-hydroxyphenyl) ethyl]amines, which are structurally related to the compound , highlights their potential use in controlling pests (Shakil et al., 2009).
Biomedical Applications : The synthesis of complex compounds like tris(2-(2-formylphenoxy)ethyl)amine and their applications in creating pH- and thermo-responsive chitosan hydrogels for drug delivery demonstrates the biomedical potential of such compounds (Karimi et al., 2018).
These applications highlight the versatility and significance of "1-(4-Bromophenyl)ethylamine hydrochloride" in various scientific fields, including neuropharmacology, microencapsulation, chemical synthesis, electrochemistry, pesticidal activity, and biomedical applications.
Wirkmechanismus
The mechanism of action of this compound is not specified in the available sources.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]octan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrN.ClH/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15;/h9-12,14,18H,3-8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIDZLOPWVTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)ethyl](octyl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)
![(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432423.png)
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2432426.png)


![N-(2-aminoethyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![4-[(1S)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2432434.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2432435.png)

